molecular formula C34H24 B14196024 1,3-Bis(4-phenylphenyl)azulene CAS No. 881404-03-1

1,3-Bis(4-phenylphenyl)azulene

Cat. No.: B14196024
CAS No.: 881404-03-1
M. Wt: 432.6 g/mol
InChI Key: CNKHMIVGBRCXNQ-UHFFFAOYSA-N
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Description

1,3-Bis(4-phenylphenyl)azulene is a compound belonging to the azulene family, which is known for its unique non-benzenoid aromatic structure Azulene itself is a hydrocarbon with a fused five-membered and seven-membered ring system, exhibiting a deep blue color

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-phenylphenyl)azulene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a halogenated azulene derivative with a phenylboronic acid under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-phenylphenyl)azulene undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the azulene ring, it readily undergoes electrophilic substitution reactions at the 1 and 3 positions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its electronic properties.

    Coupling Reactions: It can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution with bromine would yield brominated derivatives of this compound.

Scientific Research Applications

1,3-Bis(4-phenylphenyl)azulene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-phenylphenyl)azulene is primarily related to its electronic structure. The compound’s unique π-conjugated system allows for efficient electron transfer and interaction with various molecular targets. This can lead to changes in the electronic properties of the target molecules, influencing their behavior in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

    Azulene: The parent compound, known for its deep blue color and unique electronic properties.

    1,3-Diphenylazulene: Similar in structure but with phenyl groups directly attached to the azulene ring.

    Naphthalene: An isomer of azulene with a benzenoid structure, lacking the unique electronic properties of azulene.

Uniqueness

1,3-Bis(4-phenylphenyl)azulene stands out due to the presence of phenyl groups at the 1 and 3 positions, which enhance its stability and electronic properties. This makes it particularly useful in applications requiring efficient electron transfer and light absorption .

Properties

CAS No.

881404-03-1

Molecular Formula

C34H24

Molecular Weight

432.6 g/mol

IUPAC Name

1,3-bis(4-phenylphenyl)azulene

InChI

InChI=1S/C34H24/c1-4-10-25(11-5-1)27-16-20-29(21-17-27)33-24-34(32-15-9-3-8-14-31(32)33)30-22-18-28(19-23-30)26-12-6-2-7-13-26/h1-24H

InChI Key

CNKHMIVGBRCXNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C4C3=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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